molecular formula C19H16Cl2O3 B14953818 2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B14953818
M. Wt: 363.2 g/mol
InChI Key: FDKDRQXJPYHRBT-UHFFFAOYSA-N
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Description

2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 2,5-dichlorobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of 2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C19H16Cl2O3/c1-19(2)9-16(22)14(17(23)10-19)8-12-4-6-18(24-12)13-7-11(20)3-5-15(13)21/h3-8H,9-10H2,1-2H3

InChI Key

FDKDRQXJPYHRBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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